![molecular formula C10H10N2S B13407256 [4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
[4-(1,3-Thiazol-4-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,3-Thiazol-4-yl)phenyl]methanamine: is a chemical compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors to form the thiazole ring, followed by a coupling reaction with a phenyl derivative
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1,3-Thiazol-4-yl)phenyl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can introduce a wide range of functional groups onto the phenyl or thiazole rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(1,3-Thiazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism of action of [4-(1,3-Thiazol-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to therapeutic effects.
Comparación Con Compuestos Similares
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine: This compound features a methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity.
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: This compound contains a triazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness: The uniqueness of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in its specific combination of a thiazole ring, phenyl group, and methanamine group. This structure provides a versatile platform for chemical modifications and the exploration of various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
[4-(1,3-thiazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5,11H2 |
Clave InChI |
JFFMPDCZWRWQGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


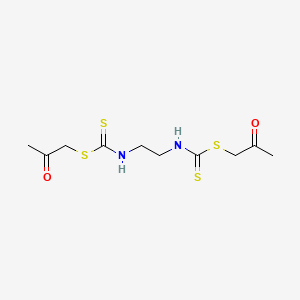
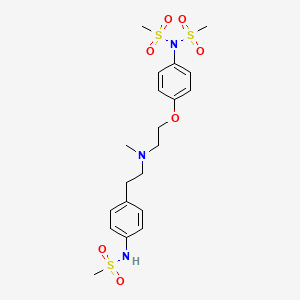

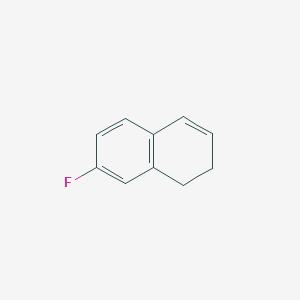

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
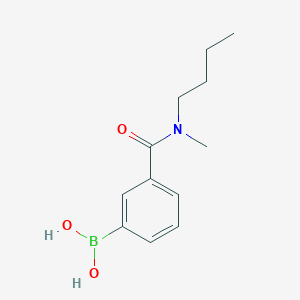
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)

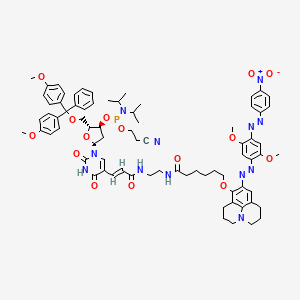

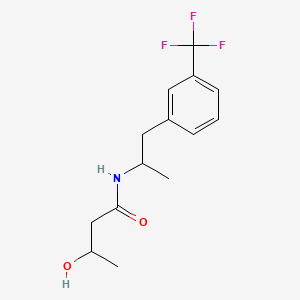
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)

